molecular formula C16H14N2O2S B5716914 N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide

N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide

Cat. No. B5716914
M. Wt: 298.4 g/mol
InChI Key: SGZZERBAADQLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In material science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been used as a building block for the synthesis of novel polymers with improved mechanical and thermal properties. In environmental science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been studied for its potential use as a corrosion inhibitor and as a photocatalyst for the degradation of organic pollutants.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its antitumor activity. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of bacteria and fungi. In material science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to improve the mechanical and thermal properties of polymers. In environmental science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to inhibit corrosion and degrade organic pollutants under UV irradiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is its versatility, as it can be used in a variety of applications. Additionally, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide and to optimize its antitumor, antimicrobial, and anti-inflammatory activities. In material science, further studies are needed to explore the use of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide as a building block for the synthesis of novel materials with improved properties. In environmental science, further studies are needed to optimize the use of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide as a corrosion inhibitor and photocatalyst for the degradation of organic pollutants. Overall, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has significant potential for a wide range of applications, and further research is needed to fully explore its capabilities.
In conclusion, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, or N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide for a wide range of applications.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-bromoacetic acid, followed by the condensation of the resulting product with 2-aminobenzothiazole. The final product is obtained through purification and crystallization steps.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-6-2-4-8-13(11)20-10-15(19)18-16-17-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZZERBAADQLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

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